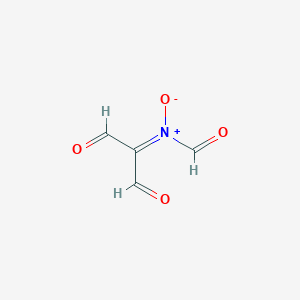
N-Formyl-1,3-dioxopropan-2-imine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-1,3-dioxopropan-2-imine N-oxide is a chemical compound that has garnered interest due to its unique structure and reactivity. This compound is characterized by the presence of both formyl and imine groups, along with an N-oxide functionality, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-1,3-dioxopropan-2-imine N-oxide typically involves the reaction of formyl-containing compounds with amines under oxidative conditions. One common method is the reaction of formamide with an appropriate aldehyde or ketone in the presence of an oxidizing agent such as hydrogen peroxide . The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired N-oxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-1,3-dioxopropan-2-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to an amine.
Substitution: The formyl and imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, imines, and more complex N-oxide compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
N-Formyl-1,3-dioxopropan-2-imine N-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism by which N-Formyl-1,3-dioxopropan-2-imine N-oxide exerts its effects involves its reactivity with nucleophiles and electrophiles. The N-oxide group can act as a nucleophile, participating in various addition and substitution reactions. The formyl and imine groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. These interactions are crucial in its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formyl-1,3-dioxopropan-2-imine: Lacks the N-oxide functionality, making it less reactive in certain oxidation reactions.
1,3-Dioxopropan-2-imine N-oxide: Lacks the formyl group, affecting its reactivity and applications.
N-Formyl-1,3-dioxopropan-2-amine: The amine group provides different reactivity compared to the imine group.
Uniqueness
N-Formyl-1,3-dioxopropan-2-imine N-oxide is unique due to the presence of both formyl and imine groups along with the N-oxide functionality. This combination of functional groups provides a versatile platform for various chemical reactions and applications in synthesis, making it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
88673-20-5 |
|---|---|
Formule moléculaire |
C4H3NO4 |
Poids moléculaire |
129.07 g/mol |
Nom IUPAC |
N-formyl-1,3-dioxopropan-2-imine oxide |
InChI |
InChI=1S/C4H3NO4/c6-1-4(2-7)5(9)3-8/h1-3H |
Clé InChI |
BPJUONJVSFQNHU-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(=[N+](C=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
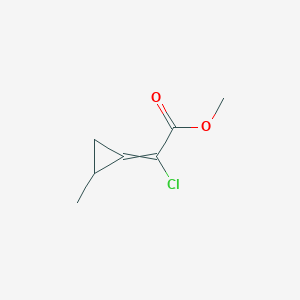
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
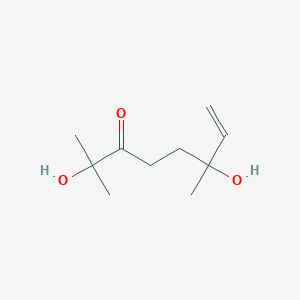
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
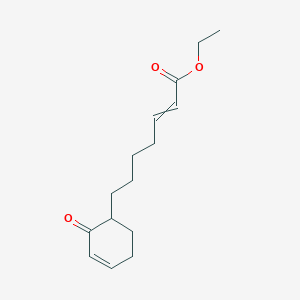
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
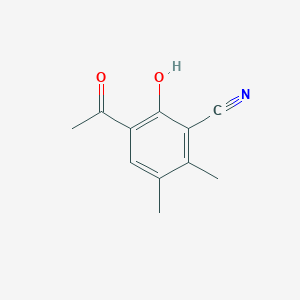
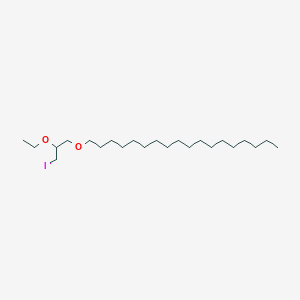

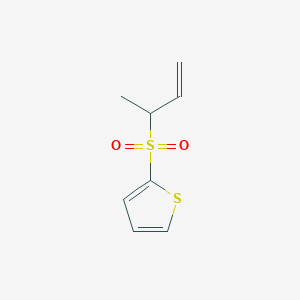
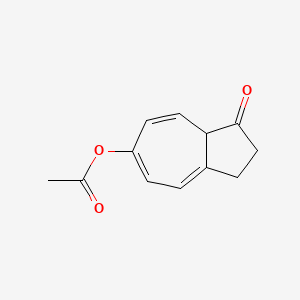
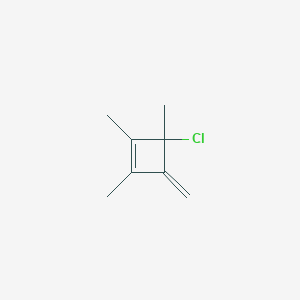
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
